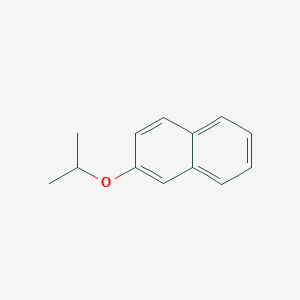

2-(Propan-2-yloxy)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIIVLSJEXKCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301210 | |

| Record name | 2-(propan-2-yloxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15052-09-2 | |

| Record name | NSC141828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(propan-2-yloxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Propan 2 Yloxy Naphthalene and Its Functionalized Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(propan-2-yloxy)naphthalene primarily rely on well-established reactions that are fundamental to organic chemistry, including the Williamson ether synthesis and phosphonium-mediated approaches.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applicable to the synthesis of this compound. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, involving a naphthoxide nucleophile and an isopropyl electrophile. masterorganicchemistry.comfrancis-press.com The general pathway begins with the deprotonation of 2-naphthol (B1666908) using a suitable base to form the highly nucleophilic 2-naphthoxide anion. This anion then attacks an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), displacing the halide leaving group to form the final ether product. masterorganicchemistry.com

A significant challenge in this specific synthesis is the potential for a competing elimination (E2) reaction. Since the electrophile is a secondary alkyl halide (isopropyl halide), the strongly basic naphthoxide can act as a base, abstracting a proton from the isopropyl group to form propene as a byproduct. libretexts.org Optimization of the reaction conditions is therefore critical to favor the desired S\textsubscript{N}2 pathway and maximize the yield of this compound. masterorganicchemistry.com

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the choice of reagents and reaction conditions. Key parameters for optimization include the base, solvent, leaving group, and temperature.

Bases: A strong base is required to quantitatively deprotonate the phenolic hydroxyl group of 2-naphthol (pKa ≈ 9.5). wikipedia.org Common choices include sodium hydride (NaH), a powerful, non-nucleophilic base that forms hydrogen gas as the only byproduct, and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). francis-press.com While hydroxides are less expensive, the water produced during the reaction can affect solvency and reactivity. The choice of base can influence the reaction rate and the prevalence of side reactions.

Solvents: Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the base (e.g., Na⁺) while not strongly solvating the nucleophile, thus enhancing its reactivity. francis-press.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are effective. Tetrahydrofuran (THF) is also commonly used, particularly with sodium hydride.

Reagents and Temperature: The choice of the isopropyl electrophile is important. 2-Iodopropane is more reactive than 2-bromopropane because iodide is a better leaving group, which can lead to faster reaction rates. francis-press.com However, it is also more expensive. To minimize the competing E2 elimination reaction, it is crucial to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

The interplay of these factors is critical for maximizing the yield of the desired ether.

Table 1: Illustrative Optimization of Williamson Ether Synthesis Conditions

| Base | Solvent | Electrophile | Temperature | Expected Outcome |

|---|---|---|---|---|

| NaOH | Ethanol (B145695) | 2-Bromopropane | Reflux | Moderate yield, significant propene byproduct due to high temperature and protic solvent. |

| K₂CO₃ | DMF | 2-Bromopropane | 60 °C | Good yield, milder conditions reduce elimination. |

| NaH | THF | 2-Iodopropane | Room Temp | High yield, favored S\textsubscript{N}2 pathway due to strong base, excellent leaving group, and low temperature. |

Scaling the Williamson ether synthesis from the laboratory bench to industrial production introduces several challenges. Key considerations include:

Reagent Cost and Handling: For large-scale synthesis, the cost of reagents like 2-iodopropane and sodium hydride can be prohibitive. Less expensive alternatives such as 2-bromopropane and sodium hydroxide are often preferred. However, handling large quantities of pyrophoric NaH or corrosive NaOH requires specialized equipment and safety protocols.

Thermal Management: The deprotonation of 2-naphthol and the subsequent etherification can be exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and to maintain the optimal temperature for maximizing the substitution-to-elimination ratio.

Workup and Purification: The separation of the product from unreacted starting materials, salts (e.g., NaBr, NaI), and byproducts like propene requires robust and efficient downstream processing. This may involve extraction, distillation, or crystallization, each with its own scalability challenges.

Waste Management: The generation of salt byproducts and the use of organic solvents necessitate environmentally responsible waste management and solvent recycling strategies to ensure the economic and ecological viability of the process.

Phosphonium-Mediated Synthesis

An alternative to the classical Williamson ether synthesis is the Mitsunobu reaction, a powerful method for forming ethers that proceeds through phosphonium (B103445) intermediates. nih.gov This reaction allows for the coupling of an alcohol (isopropanol) with a nucleophile (2-naphthol) under mild, neutral conditions.

In this approach, a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt intermediate. organic-chemistry.org This intermediate activates the isopropanol (B130326), making it susceptible to nucleophilic attack by 2-naphthol. A key advantage of the Mitsunobu reaction is that it often proceeds with high stereospecificity (inversion of configuration at the alcohol's stereocenter, though not relevant for isopropanol) and can be effective when the Williamson synthesis fails, particularly with sterically hindered substrates. nih.gov However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, which can complicate purification. organic-chemistry.org The relatively high cost of the reagents also makes it more suitable for smaller-scale, high-value applications rather than bulk chemical production.

Advanced and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally friendly. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide range of chemical reactions, including the Williamson ether synthesis. rsc.org By using microwave irradiation, the polar molecules in the reaction mixture are heated directly and efficiently, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes. nih.govfrontiersin.org

For the synthesis of this compound, performing the Williamson ether synthesis in a dedicated microwave reactor can offer several advantages:

Rate Acceleration: The high temperatures achieved quickly can dramatically increase the reaction rate.

Improved Yields: The rapid heating can sometimes minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results compared to conventional heating methods. researchgate.net

This technique aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less hazardous solvents. While the initial equipment investment is higher, the benefits of increased throughput and efficiency can be substantial. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) |

| Heating Method | Indirect, conductive heating | Direct dielectric heating |

| Temperature Control | Less precise, potential for hotspots | Precise, uniform heating |

| Energy Efficiency | Lower | Higher |

| Typical Yield | Variable, often moderate to good | Often higher due to reduced side reactions |

Thermal Conditions for Cyclization and Alkoxylation

The primary thermal method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-naphthol with an isopropyl halide, typically in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the naphthoxide ion, formed by the deprotonation of 2-naphthol, acts as a nucleophile. wikipedia.orgmasterorganicchemistry.compharmacyfreak.com

Key parameters influencing the reaction under thermal conditions include temperature, the choice of base, and the solvent. While the reaction can be carried out at moderate temperatures, higher temperatures, sometimes exceeding 300°C, can be employed in catalytic versions of the Williamson synthesis. acs.org These high-temperature processes can utilize weaker alkylating agents and may be conducted under pressure. researchgate.net

In addition to traditional heating, microwave irradiation has been explored to promote the alkylation of naphthols. Microwave-assisted synthesis can significantly reduce reaction times and may be performed in the presence of a solid base like potassium carbonate in a solvent such as acetonitrile. mtak.huresearchgate.net

The alkylation of 2-naphthol can also be achieved using isopropanol over solid acid catalysts like zeolites (e.g., Hβ, HY, and HZSM5). researchgate.net These reactions are typically carried out in the liquid phase in a sealed reactor at elevated temperatures. The product distribution between O-alkylation and C-alkylation is influenced by the catalyst's pore structure and the reaction conditions.

Table 1: Comparison of Thermal Synthesis Methods for Alkyl Aryl Ethers

| Method | Typical Temperature Range (°C) | Alkylating Agent | Catalyst/Base | Key Advantages |

| Conventional Williamson Synthesis | 50-150 | Isopropyl halide | Strong base (e.g., NaOH, KOH) | Well-established, versatile |

| High-Temperature Catalytic Williamson Synthesis | >300 | Isopropanol, Isopropyl esters | Alkali metal carboxylates/phenolates | Utilizes weaker alkylating agents, reduces salt waste |

| Microwave-Assisted Synthesis | 100-200 | Isopropyl halide | Solid base (e.g., K₂CO₃) | Rapid reaction times, efficient heating |

| Zeolite-Catalyzed Alkylation | 150-250 | Isopropanol | Zeolites (e.g., Hβ, HY) | Heterogeneous catalysis, potential for selectivity |

Industrial Flow Processes for Enhanced Efficiency

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of this compound on an industrial scale. europa.eu Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. mpg.dersc.org

A typical industrial flow process for the synthesis of this compound via Williamson ether synthesis would involve pumping a solution of 2-naphthol and a base through a heated reactor, where it is mixed with a continuous stream of the isopropylating agent. The product stream then moves through purification modules, which can include liquid-liquid extraction and crystallization units, all integrated into a continuous process. nih.gov

The use of microreactors in flow chemistry can further intensify the process by providing a high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. This is particularly beneficial for exothermic reactions. rsc.org The modular nature of flow systems allows for the easy integration of different reactors and purification steps, making the process versatile and adaptable. mpg.de

Table 2: Key Parameters in Industrial Flow Synthesis of Aryl Ethers

| Parameter | Description | Importance |

| Flow Rate | The rate at which reactants are pumped through the reactor. | Determines residence time and throughput. |

| Temperature | The temperature of the reaction zone. | Influences reaction rate and selectivity. |

| Pressure | The pressure within the flow system. | Can be used to increase the boiling point of solvents and enhance reaction rates. |

| Stoichiometry | The molar ratio of reactants. | Optimized to maximize conversion and minimize waste. |

| Catalyst | Use of solid-supported or homogeneous catalysts. | Can improve reaction efficiency and selectivity. |

Aqueous Micellar Media as Reaction Solvents

Aqueous micellar media present an environmentally benign alternative to traditional organic solvents for the synthesis of this compound. scispace.com In this approach, surfactants are used to form micelles in water, creating nano-sized hydrophobic environments where the organic reactants can dissolve and react.

The O-alkylation of 2-naphthol has been successfully demonstrated in the presence of various types of surfactants, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic surfactants. scispace.com The choice of surfactant can influence the reaction rate and yield, with cationic surfactants often showing higher efficiency. scispace.com

The use of aqueous micellar media can lead to an increase in reaction rates and yields by effectively solubilizing the reactants and shifting the reaction equilibrium towards the product. scispace.com This green chemistry approach reduces the reliance on volatile and often toxic organic solvents.

Sonochemical Approaches to Ether Formation

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient method for the synthesis of this compound. taylorfrancis.com Ultrasound irradiation can enhance reaction rates by generating acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, accelerating the chemical transformation. taylorfrancis.com

The Williamson ether synthesis can be significantly accelerated by the use of ultrasound, often in combination with microwave irradiation. rsc.orgresearchgate.net This combined approach can lead to a dramatic reduction in reaction times and can often be performed in the absence of phase-transfer catalysts, making the process more environmentally friendly. rsc.orgsemanticscholar.org The synergistic effect of microwaves and ultrasound provides efficient heating and mixing, leading to high yields of the desired ether. researchgate.net

Synthesis of Key Intermediates and Functionalized Analogues

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound typically involves the direct halogenation of the parent molecule. The isopropoxy group is an activating, ortho-, para-directing group, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to the ether linkage.

For bromination, molecular bromine can be used as the brominating agent. The reaction of 2-alkoxynaphthalenes with bromine can lead to the formation of mono- and di-brominated products. google.com The regioselectivity of the bromination can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. researchgate.net For instance, the bromination of naphthalene (B1677914) itself over a montmorillonite (B579905) clay catalyst can yield polybrominated products. cardiff.ac.ukarkat-usa.org Selective bromination can be a challenge, and mixtures of isomers may be formed. cambridgescholars.com

Preparation of This compound-1-carbaldehyde (B154880)

The preparation of this compound-1-carbaldehyde can be achieved through the formylation of this compound. A common and effective method for this transformation is the Vilsmeier-Haack reaction. chemistrysteps.comjk-sci.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). nrochemistry.comcambridge.org The electron-rich this compound acts as the nucleophile and attacks the electrophilic Vilsmeier reagent. The reaction is highly regioselective, with formylation occurring at the most activated position, which is the 1-position of the naphthalene ring. cambridge.org The resulting iminium salt is then hydrolyzed during workup to yield the desired aldehyde. jk-sci.com An improved procedure for a similar compound, 2-hydroxynaphthalene-1-carbaldehyde, has been reported using a Reimer-Tiemann reaction with aqueous ethyl alcohol, avoiding steam distillation. researchgate.net

Strategies for Propargyl and Other Unsaturated Ether Analogues

The synthesis of propargyl and other unsaturated naphthyl ethers, such as allylic analogues, is predominantly achieved through the Williamson ether synthesis. wvu.educhemistrysteps.commasterorganicchemistry.combyjus.com This classical and versatile method involves the reaction of a 2-naphthoxide anion with an appropriate unsaturated alkyl halide. chemistrysteps.commasterorganicchemistry.combyjus.com

The general mechanism begins with the deprotonation of 2-naphthol using a suitable base to form the more nucleophilic 2-naphthoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the naphthoxide attacks the electrophilic carbon of the unsaturated alkyl halide (e.g., propargyl bromide or allyl bromide), displacing the halide and forming the corresponding ether. masterorganicchemistry.combyjus.com

A specific methodology for the synthesis of 2-(prop-2-ynyloxy)naphthalene involves reacting naphthalene-2-ol with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as the base and acetone (B3395972) as the solvent. The reaction mixture is stirred for an extended period at room temperature to achieve a good yield of the desired propargyl ether. Optimization of this reaction has shown that using a sufficient excess of the base is crucial for driving the reaction to completion.

Similarly, other unsaturated ethers like 2-(allyloxy)naphthalene can be synthesized using allyl bromide as the alkylating agent under similar reaction conditions. The choice of solvent, base, and temperature can be optimized to maximize the yield and minimize potential side reactions. byjus.com Common solvents for this type of reaction include acetone, acetonitrile, and N,N-dimethylformamide (DMF). byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Naphthalene-2-ol | Propargyl bromide | K₂CO₃ (3.5 eq.) | Acetone | Room temp., 16 h stirring | 2-(Prop-2-ynyloxy)naphthalene | 73% |

Stereoselective and Chiral Synthesis Routes for Naphthalene Ethers

The stereoselective synthesis of naphthalene ethers is a critical area of research, primarily focusing on the generation of axial and planar chirality, which are valuable in asymmetric catalysis and materials science. researchgate.netchemistryviews.orgrsc.org

Axial Chirality: Synthesis of BINOL Derivatives

A significant focus in the chiral synthesis of naphthalene-based compounds is on atropisomeric biaryls, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. researchgate.netmdpi.com These molecules possess C₂ symmetry and axial chirality due to restricted rotation around the C-C single bond connecting the two naphthalene rings. The asymmetric synthesis of BINOLs is often achieved through the enantioselective oxidative coupling of 2-naphthol derivatives. mdpi.com

This transformation can be catalyzed by various chiral metal complexes. For instance, copper catalysts prepared in situ from chiral ligands, such as those derived from amino acids or diamines, have been shown to effectively catalyze the aerobic oxidative coupling of 2-naphthols, yielding axially chiral BINOLs with good to excellent enantioselectivities. mdpi.com The mechanism generally involves the formation of a radical species from 2-naphthol, which then undergoes a C-C bond formation controlled by the chiral catalyst environment. mdpi.com The resulting chiral BINOLs can then be O-alkylated through standard Williamson ether synthesis to produce chiral BINOL ethers, which are widely used as chiral ligands. researchgate.netresearchgate.net

| Substrate | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Substituted 2-Naphthols | CuI / Chiral Ligand | (R)-BINOL derivatives | up to 89% | up to 96% |

| 2-Naphthols | VOSO₄ / Chiral Schiff Base | (R)- or (S)-BINOL | 46-76% | up to 91% |

Planar Chirality: Synthesis of Naphthalenophanes

Another strategy for introducing chirality involves the synthesis of planar chiral cyclophanes incorporating a naphthalene ring. rsc.orgnih.govnih.gov Planar chirality arises from the restricted rotation of an aromatic ring within a macrocyclic structure. The enantioselective synthesis of these molecules is an emerging field. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Propan 2 Yloxy Naphthalene

Electrophilic Aromatic Substitution Reactions

The presence of the electron-donating propan-2-yloxy group significantly influences the reactivity of the naphthalene (B1677914) ring system in 2-(Propan-2-yloxy)naphthalene. This substituent activates the ring towards electrophilic attack, making it more reactive than unsubstituted naphthalene. nih.gov The oxygen atom's lone pairs increase the electron density of the aromatic system through resonance, thereby facilitating the attack by electrophiles. nih.gov

Regioselectivity and Site Preference on the Naphthalene Ring

In electrophilic aromatic substitution (EAS) reactions, the naphthalene ring generally favors substitution at the 1-position (α-position) over the 2-position (β-position). pearson.comwordpress.comlibretexts.org This preference is attributed to the greater stability of the carbocation intermediate (arenium ion or Wheland intermediate) formed during the attack at the α-position. wordpress.comlibretexts.org The intermediate for α-substitution has more resonance structures that preserve a complete benzene (B151609) ring, which is energetically favorable. wordpress.com

The propan-2-yloxy group at the 2-position is an ortho-, para-directing activator. In the context of the naphthalene ring, this means it directs incoming electrophiles to the positions ortho (1 and 3) and para (6 and 8, relative to the substituent) to itself. The directing influence of the substituent and the inherent reactivity of the naphthalene ring positions combine to determine the final regiochemical outcome.

For this compound, the primary site of electrophilic attack is the 1-position. This is because the 1-position is not only activated by the powerful electron-donating resonance effect of the adjacent alkoxy group but is also the intrinsically more reactive position of the naphthalene nucleus. Electrophilic attack at the 3-position, while also activated by the ortho-alkoxy group, is generally less favored than attack at the 1-position. A similar high regioselectivity for the 1-position is observed in the reactions of the parent compound, 2-naphthol (B1666908). wikipedia.org

Halogenation (e.g., Bromination, Chlorination) Studies

Halogenation of this compound proceeds via electrophilic aromatic substitution, typically yielding the 1-halo derivative as the major product. The reaction involves the attack of a polarized halogen molecule or a halonium ion on the electron-rich naphthalene ring.

Table 1: Halogenation of this compound

| Reaction | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Bromination | Bromine (Br₂) in a suitable solvent (e.g., acetic acid or chloroform) | 1-Bromo-2-(propan-2-yloxy)naphthalene (B1529806) | wikipedia.org |

The mechanism for these reactions follows the standard pathway for electrophilic aromatic substitution. masterorganicchemistry.com In the first, rate-determining step, the π-system of the naphthalene ring attacks the electrophilic halogen species to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The positive charge in this intermediate is delocalized over the aromatic system and is particularly well-stabilized by the adjacent propan-2-yloxy group. In the second step, a base (such as the solvent or the counter-ion) removes the proton from the 1-position, restoring aromaticity and yielding the final product. masterorganicchemistry.com

Nitration and Other Electrophilic Functionalizations

Nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrytalk.org Consistent with the principles of regioselectivity discussed, the reaction predominantly yields 1-nitro-2-(propan-2-yloxy)naphthalene.

The selection of the nitrating agent and reaction conditions can influence the product distribution, though the α-isomer is generally the major product in the nitration of substituted naphthalenes. researchgate.net The reaction proceeds through the attack of the nitronium ion at the 1-position, followed by deprotonation to restore the aromatic system. nih.gov

Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, are also directed primarily to the 1-position. These reactions utilize a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation or an acylium ion, respectively, which then acts as the electrophile. nih.govmasterorganicchemistry.com The bulky nature of the propan-2-yloxy group, along with the incoming electrophile, can introduce steric hindrance, further favoring substitution at the less hindered and electronically activated 1-position over the 3-position.

Oxidation Reactions

The naphthalene ring system can undergo oxidation, although it is more resistant than simpler aromatic hydrocarbons like benzene due to its resonance energy. wordpress.com The presence of the activating propan-2-yloxy group can influence the outcome of oxidation reactions.

Formation of Naphthoquinone Derivatives

Oxidation of this compound can lead to the formation of naphthoquinone derivatives. Naphthoquinones are an important class of compounds characterized by a naphthalene ring system with two ketone groups. jcsp.org.pknih.gov The oxidation process typically involves the cleavage of the ether linkage and subsequent oxidation of the naphthalene core. The specific naphthoquinone formed depends on the oxidizing agent and the reaction conditions. A common product from the oxidation of 2-substituted naphthalenes is 1,2-naphthoquinone.

Oxidizing Agents and Conditions

A variety of oxidizing agents can be employed to convert substituted naphthalenes into naphthoquinones. The choice of reagent is crucial for achieving the desired transformation and avoiding over-oxidation or degradation of the starting material.

Table 2: Representative Oxidizing Agents for Naphthalene Derivatives

| Oxidizing Agent | Conditions | Typical Product Type |

|---|---|---|

| Chromium trioxide (CrO₃) in acetic acid | Moderate temperatures | Naphthoquinones |

| Fremy's salt (Potassium nitrosodisulfonate) | Mild, aqueous conditions | ortho-Quinones |

| Salcomine-O₂ system | Catalytic, oxygen atmosphere | Naphthoquinones |

The mechanism of oxidation often involves an initial electron transfer from the electron-rich naphthalene ring to the oxidant, followed by further steps that lead to the formation of the quinone structure. For example, oxidation with chromium-based reagents can proceed through the formation of chromate (B82759) esters. In many cases, the ether group is cleaved during the oxidative process, leading to a hydroxylated intermediate that is then readily oxidized to the corresponding quinone.

Reduction Reactions

The naphthalene ring system can undergo reduction under various conditions. For alkoxy-substituted naphthalenes such as this compound, dissolving metal reductions are particularly effective for partial reduction of the aromatic system.

Conversion to Dihydronaphthalene Derivatives

The most prominent reduction reaction for this compound and its analogs is the Birch reduction, which converts aromatic rings into 1,4-cyclohexadienes. byjus.com In the case of naphthalene derivatives, this reaction selectively reduces one of the aromatic rings. The presence of the electron-donating propan-2-yloxy group significantly influences the regioselectivity of the reduction.

The reaction mechanism involves the addition of solvated electrons, generated from an alkali metal (like sodium or lithium) in liquid ammonia, to the naphthalene ring. byjus.comlscollege.ac.in This forms a radical anion. byjus.com Subsequent protonation by an alcohol, which is added as a proton source, leads to a cyclohexadienyl radical. lscollege.ac.in The addition of a second electron forms a cyclohexadienyl carbanion, which is then protonated a final time to yield the dihydronaphthalene product. lscollege.ac.in

For 2-alkoxynaphthalenes, the reduction occurs on the substituted ring to produce a 1,4-dihydronaphthalene (B28168) derivative which exists as an enol ether. This outcome is dictated by the directing effect of the electron-donating alkoxy group.

Reducing Agents and Stereochemical Outcomes

The classic reagent system for the Birch reduction is an alkali metal, most commonly sodium or lithium, dissolved in liquid ammonia, with an alcohol such as ethanol (B145695) or tert-butanol (B103910) serving as the proton source. byjus.comwikipedia.org The choice of metal and alcohol can influence the efficiency of the reaction. Lithium has been noted to sometimes provide better yields. byjus.com

The stereochemical outcome of the Birch reduction on this compound is primarily a question of regioselectivity rather than the formation of new chiral centers. The reaction is highly selective, leading to the formation of 2-(propan-2-yloxy)-1,4-dihydronaphthalene. The non-conjugated 1,4-diene is the kinetically favored product because the largest orbital coefficient of the intermediate pentadienyl anion is on the central carbon atom, which is where the final protonation occurs. lscollege.ac.in

| Reaction | Substrate | Reducing System | Product | Ref. |

| Birch Reduction | This compound | Na/NH₃ (l), EtOH | 2-(Propan-2-yloxy)-1,4-dihydronaphthalene | wikipedia.org, lscollege.ac.in |

| Birch Reduction | 2-Methoxynaphthalene (B124790) | Li/NH₃ (l), t-BuOH | 2-Methoxy-1,4-dihydronaphthalene | byjus.com |

Transition Metal-Catalyzed Transformations

This compound can serve as a precursor for various transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for constructing complex molecular architectures. These reactions typically require the naphthalene ring to be functionalized with a suitable leaving group, such as a halide (Br, I) or a pseudohalide (e.g., triflate, OTf), to act as an electrophilic partner in the coupling process. libretexts.orgwikipedia.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.org A derivative such as 1-bromo-2-(propan-2-yloxy)naphthalene or 2-(propan-2-yloxy)naphthalen-1-yl triflate would be a suitable substrate for coupling with various aryl or vinyl boronic acids. researchgate.net

Sonogashira Coupling: This reaction also utilizes a palladium catalyst, along with a copper(I) co-catalyst, to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl moiety onto the naphthalene core of a suitably functionalized this compound derivative. The reactivity of the electrophilic partner generally follows the trend I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com

| Reaction | Electrophile | Nucleophile | Catalyst System | Base | Product Type | Ref. |

| Suzuki-Miyaura | Aryl/Naphthyl Triflate | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Biaryl | nih.gov |

| Suzuki-Miyaura | Aryl Chloride | Phenylboronic Acid | Pd₂(dba)₃ / PCy₃ | Cs₂CO₃ | Biaryl | harvard.edu |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Aryl Alkyne | nrochemistry.com |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Aryl Alkyne | figshare.com |

Mechanistic Investigations of Coupling Pathways

The mechanisms for both the Suzuki-Miyaura and Sonogashira reactions are based on a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgnobelprize.org

The generally accepted catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the functionalized this compound derivative. This forms a square planar Pd(II) complex. nrochemistry.comnobelprize.org

Transmetalation : The organic group from the nucleophilic partner is transferred to the palladium center. In the Suzuki reaction, the organoboron species (activated by a base) transfers its organic group to the palladium. nobelprize.org In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne, copper(I), and a base, transfers the acetylide group to the palladium complex. nrochemistry.com

Reductive Elimination : The two organic groups coupled to the palladium center are eliminated together, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. yale.edulibretexts.org

Ligand Effects on Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands play several key roles: they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to influence reactivity and selectivity. yonedalabs.com

For less reactive electrophiles, such as aryl chlorides or some triflates, bulky and electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine, or biarylphosphines like SPhos) are often required to promote the challenging oxidative addition step. yonedalabs.comnih.gov The nature of the ligand can also influence the rate of reductive elimination and suppress side reactions. In some cases, the choice of ligand can even determine the stereochemical outcome of the reaction, for example, by preventing isomerization of a vinyl partner. organic-chemistry.orgnih.gov The development of specialized ligands and pre-catalysts, such as Buchwald precatalysts, has significantly expanded the scope and efficiency of these transformations. yonedalabs.com

C-H Activation and Selective Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. nih.gov For aromatic compounds like this compound, C–H activation strategies offer a direct route to introduce new functional groups onto the naphthalene core, bypassing the need for pre-functionalized substrates that are often required in traditional cross-coupling reactions. researchgate.net The regioselectivity of these reactions is a critical challenge, which is often controlled by the use of directing groups that position a transition metal catalyst in proximity to a specific C–H bond. nih.govnih.gov

Transition metal catalysts, particularly those based on palladium and rhodium, are extensively used for C–H functionalization. nih.govnih.gov The ether oxygen in this compound can act as a weak directing group, potentially influencing the position of functionalization. However, more effective directing groups are often installed on the naphthalene ring to achieve high regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for C–H activation. rsc.orgrsc.org In the context of naphthalene derivatives, palladium catalysts have been used for a variety of transformations, including arylation, alkenylation, and acetoxylation. nih.govnih.gov The general mechanism for these reactions often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov For a substrate like this compound, direct C–H activation would likely be favored at the C1 or C3 positions due to the electronic influence of the isopropoxy group. However, achieving high selectivity can be challenging without a stronger directing group. researchgate.netresearchgate.net

For instance, in related systems like 2-phenylpyridines, the nitrogen atom acts as an effective directing group, guiding palladium to activate the ortho-C–H bond of the phenyl ring with high selectivity. rsc.org A similar strategy could be envisioned for derivatives of this compound where a suitable directing group is installed at a specific position to control the site of C–H functionalization.

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly Rh(III) complexes, have also proven to be highly effective for C–H activation, often showing complementary reactivity to palladium catalysts. nih.govnih.gov These catalysts are frequently used for annulation reactions, where a C–H bond and another functional group react to form a new ring. nih.gov For example, rhodium-catalyzed C–H activation has been used to couple aromatic C-H bonds with alkynes and alkenes. nih.gov The chelation-assisted approach is central to the success of these transformations, where a coordinating group on the substrate directs the rhodium catalyst to a nearby C–H bond. nih.gov While specific examples involving this compound are not prevalent in the literature, the principles of rhodium-catalyzed C-H alkylation and arylation are broadly applicable to such aromatic ethers. rsc.orgrsc.org

The table below summarizes representative transition metal-catalyzed C-H functionalization reactions applicable to naphthalene systems.

| Catalyst System | Reaction Type | Key Features | Potential Application to this compound |

|---|---|---|---|

| Pd(OAc)₂ / Directing Group | Arylation, Alkenylation, Acetoxylation | High regioselectivity controlled by the directing group; broad substrate scope. nih.govresearchgate.net | Functionalization at a specific position by installing a directing group on the naphthalene core. |

| [RhCp*Cl₂]₂ / AgSbF₆ | Annulation with Alkynes/Alkenes | Forms new carbocyclic or heterocyclic rings; often proceeds under mild conditions. nih.gov | Synthesis of polycyclic aromatic systems starting from the naphthalene ether. |

| Pd(II) / PhI(OAc)₂ | C-H Acetoxylation | Direct introduction of an oxygen functional group. nih.gov | Conversion of a C-H bond to a C-O bond, leading to hydroxylated derivatives. |

Catalytic Hydrogenation of Naphthalene Ethers

Catalytic hydrogenation is a fundamental process used to reduce unsaturated compounds. In the case of naphthalene ethers like this compound, hydrogenation primarily targets the aromatic naphthalene core, leading to partially or fully saturated products such as tetralin and decalin derivatives, respectively. The ether linkage is generally stable under typical hydrogenation conditions.

The process involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst, temperature, pressure, and solvent significantly influences the reaction's outcome, including the conversion rate and the selectivity towards different products. researchgate.net

Hydrogenation Products: The hydrogenation of the naphthalene ring system proceeds in a stepwise manner:

Naphthalene → Tetralin: The first step involves the addition of two moles of H₂ to one of the aromatic rings, yielding a tetralin derivative (e.g., 6-isopropoxy-1,2,3,4-tetrahydronaphthalene).

Tetralin → Decalin: Further hydrogenation of the remaining aromatic ring with three more moles of H₂ produces a fully saturated decalin derivative (e.g., 2-isopropoxydecahydronaphthalene). This step typically requires more forcing conditions. google.com

Catalysts and Conditions: A variety of heterogeneous catalysts are effective for naphthalene hydrogenation.

Platinum-based catalysts: Platinum on an alumina (B75360) support (Pt/Al₂O₃) is a highly efficient catalyst for vapor-phase hydrogenation. By controlling the temperature (300-370°C) and pressure (100-500 psi), the reaction can be selectively stopped at the tetralin stage or pushed towards the formation of decalin. google.com

Nickel-based catalysts: Nickel supported on alumina (Ni/Al₂O₃) is another commonly used catalyst. Reaction conditions, such as temperature and hydrogen-to-oil ratio, can be adjusted to control the conversion of naphthalene and the selectivity towards cis- and trans-decalin isomers. researchgate.net

Rhodium and Ruthenium catalysts: These catalysts are also active for the hydrogenation of aromatic rings and can be used under milder conditions compared to nickel.

The table below outlines typical conditions for the hydrogenation of naphthalene, which are applicable to its alkoxy derivatives.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Primary Product | Reference |

|---|---|---|---|---|---|

| Platinum (Pt) | Alumina (Al₂O₃) | ~290-330 | ~1.0 | Tetralin | google.com |

| Nickel (Ni) | Alumina (Al₂O₃) | 260-290 | 5-7 | Decalin | researchgate.net |

| Platinum (Pt) | SBA-15 | 120 | 3.0 | Decalin | researchgate.net |

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. Isopropanol (B130326), the parent alcohol of the ether group in this compound, is an excellent hydrogen donor for this purpose in the presence of iridium or ruthenium catalysts. organic-chemistry.org This method can be advantageous for its operational simplicity and milder conditions.

Ring-Opening Protocols and Rearrangement Reactions

The structural framework of this compound and its derivatives can be modified through ring-opening and rearrangement reactions, providing access to a diverse range of functionalized products.

Ring-Opening Protocols: Naphthalene ethers can act as nucleophiles in Friedel-Crafts-type reactions to open strained rings, such as epoxides and aziridines. jsynthchem.com These reactions are typically catalyzed by a Lewis or Brønsted acid, which activates the electrophilic ring. The electron-rich naphthalene ring attacks one of the ring carbons, leading to a ring-opened product. The regioselectivity of the attack is governed by electronic and steric factors.

The general mechanism for an acid-catalyzed epoxide ring-opening with a naphthalene ether involves:

Protonation of the epoxide oxygen by the acid catalyst, making the epoxide more electrophilic. chemistrysteps.comyoutube.com

Nucleophilic attack by the electron-rich naphthalene ring (typically at the C1 position) on one of the epoxide carbons via an Sₙ2-type mechanism. jsynthchem.com

Rearomatization of the naphthalene ring by loss of a proton to yield the final product.

Biocatalytic approaches have also been developed, where enzymes like peroxygenases can epoxidize the naphthalene ring itself. These reactive epoxide intermediates can then be captured in situ by various nucleophiles, leading to trans-disubstituted dihydronaphthalene derivatives. nih.gov

Rearrangement Reactions: The Claisen rearrangement is a prominent and well-studied nih.govnih.gov-sigmatropic rearrangement in organic chemistry. purechemistry.org For this reaction to occur with a naphthalene ether, the ether group must be an allyl ether, not a saturated alkyl ether like isopropoxy. Therefore, a precursor like 2-(allyloxy)naphthalene or its substituted analogs is required.

In a typical Claisen rearrangement, heating an aryl allyl ether results in the migration of the allyl group from the oxygen atom to an ortho-position on the aromatic ring, forming an allyl-substituted naphthol. scirp.orgnih.gov For 2-(allyloxy)naphthalene derivatives, the rearrangement exclusively yields the ortho-rearranged product, 1-allyl-2-naphthol. scirp.orgresearchgate.net

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. nih.gov The choice of solvent can be critical; non-polar solvents like decalin favor the classic intramolecular Claisen rearrangement, while polar solvents can sometimes promote intermolecular pathways. scirp.orgresearchgate.net Studies on 2-cinnamyloxynaphthalene, a derivative of 2-allyloxynaphthalene, have shown that the Claisen rearrangement proceeds smoothly in both polar (diethylene glycol) and non-polar (decalin) solvents to give the ortho-rearranged product, 1-(1-phenylallyl)-2-naphthol. scirp.orgresearchgate.net

Recent research has also demonstrated the use of chiral copper(II) complexes to catalyze enantioselective Claisen rearrangements of allyl 2-naphthyl ethers, providing access to chiral 1-allyl-2-naphthols with high enantiomeric excess. rsc.org

| Reaction | Substrate Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Epoxide Ring-Opening | Naphthalene ether + Epoxide | Lewis or Brønsted Acid (e.g., Sc(OTf)₃, HNTf₂) | Alkylated naphthalene derivative | jsynthchem.comsemanticscholar.org |

| Claisen Rearrangement | 2-(Allyloxy)naphthalene | Heat (thermal) or Lewis Acid (catalytic) | 1-Allyl-2-naphthol | scirp.orgresearchgate.net |

| Enantioselective Claisen Rearrangement | Allyl 2-naphthyl ether | Chiral Cu(II) complex | Chiral 1-allyl-2-naphthol | rsc.org |

Nucleophilic Substitution Reactions of Functionalized Derivatives

While the aromatic rings of this compound are generally unreactive towards nucleophilic attack, they can undergo nucleophilic aromatic substitution (SₙAr) if the naphthalene core is first functionalized with strong electron-withdrawing groups and a suitable leaving group.

The classic SₙAr mechanism requires:

A good leaving group: Typically a halide (e.g., -F, -Cl, -Br) or a sulfonate ester.

Strong electron-withdrawing groups: Groups like nitro (-NO₂) or cyano (-CN) positioned ortho or para to the leaving group are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

Therefore, to perform a nucleophilic substitution, this compound must first be converted into a suitable derivative, for example, by nitration or halogenation. The isopropoxy group is an electron-donating group, which deactivates the ring towards SₙAr. However, if a strong electron-withdrawing group is introduced, it can overcome this deactivation and enable substitution.

For instance, a derivative such as 1-chloro-2-isopropoxy-4-nitronaphthalene could potentially react with nucleophiles like amines, alkoxides, or thiolates. The nucleophile would attack the carbon bearing the chlorine atom (C1), displacing the chloride ion. The nitro group at the C4 position is crucial for stabilizing the intermediate anionic σ-complex.

This strategy is a versatile method for introducing a wide range of functionalities onto the naphthalene skeleton. While specific examples detailing the SₙAr reactions of functionalized this compound are scarce, the principles are well-established in the chemistry of other activated aromatic systems, such as nitropyridines and perfluorinated aromatics. nih.govmdpi.com The synthesis of various functionalized naphthalene derivatives provides the necessary precursors for such transformations. researchgate.netchemrxiv.org

Spectroscopic and Structural Elucidation of 2 Propan 2 Yloxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton and carbon-13 spectra, the precise structure of 2-(Propan-2-yloxy)naphthalene can be confirmed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group and the naphthyl group.

The isopropyl group protons will present as two signals:

A septet in the downfield region, typically around δ 4.6-4.8 ppm . This signal is attributed to the single methine proton (-CH-), and its multiplicity arises from the coupling with the six neighboring methyl protons.

A doublet in the upfield region, around δ 1.3-1.4 ppm . This signal, integrating to six protons, corresponds to the two equivalent methyl groups (-CH₃). The doublet splitting is due to coupling with the adjacent methine proton.

The naphthyl group protons will appear as a series of multiplets in the aromatic region, generally between δ 7.1 and δ 7.8 ppm . Due to the substitution at the C2 position, the seven aromatic protons are chemically non-equivalent, leading to a complex splitting pattern. The expected chemical shifts are influenced by the electron-donating nature of the isopropoxy group. Protons on the substituted ring are expected to be more shielded compared to those on the unsubstituted ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Multiplet | 2H | Naphthyl-H |

| ~7.4 | Multiplet | 2H | Naphthyl-H |

| ~7.3 | Multiplet | 2H | Naphthyl-H |

| ~7.1 | Multiplet | 1H | Naphthyl-H |

| ~4.7 | Septet | 1H | -O-CH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -O-CH(CH₃)₂ |

The ¹³C NMR spectrum of this compound will display signals corresponding to all the carbon atoms in the molecule. The spectrum will show a total of 13 distinct peaks, reflecting the molecular symmetry.

The isopropyl group carbons will appear in the upfield (aliphatic) region. The two equivalent methyl carbons (-CH₃) are expected to resonate at approximately δ 22 ppm , while the methine carbon (-CH-) will be further downfield, around δ 70 ppm , due to its direct attachment to the electronegative oxygen atom.

The naphthyl group carbons will resonate in the downfield (aromatic) region. The carbon atom directly bonded to the oxygen (C-2) will be the most deshielded of the aromatic carbons, appearing around δ 155-157 ppm . The other nine aromatic carbons will produce signals in the range of δ 106-135 ppm . Quaternary carbons (C-4a and C-8a) will typically show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~156 | Quaternary | C-2 |

| ~134 | Quaternary | C-8a |

| ~129 | CH | Naphthyl |

| ~128 | CH | Naphthyl |

| ~127 | CH | Naphthyl |

| ~126 | CH | Naphthyl |

| ~124 | CH | Naphthyl |

| ~120 | Quaternary | C-4a |

| ~119 | CH | Naphthyl |

| ~107 | CH | Naphthyl |

| ~70 | CH | -O-C H(CH₃)₂ |

| ~22 | CH₃ | -O-CH(C H₃)₂ |

Two-dimensional NMR techniques are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a strong cross-peak between the septet of the methine proton and the doublet of the methyl protons of the isopropyl group, confirming their connectivity. It would also show correlations between adjacent protons on the naphthalene (B1677914) ring system, aiding in the assignment of the complex aromatic region. libretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgwikipedia.org The HSQC spectrum would show a cross-peak connecting the methine proton signal (~δ 4.7 ppm) to the methine carbon signal (~δ 70 ppm) and another cross-peak between the methyl proton signal (~δ 1.4 ppm) and the methyl carbon signal (~δ 22 ppm). In the aromatic region, each protonated naphthyl carbon would show a correlation to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netnmrwiki.org This is particularly useful for identifying quaternary carbons. For instance, the methyl protons (~δ 1.4 ppm) would show a correlation to the methine carbon (~δ 70 ppm, a two-bond correlation) and to the C-2 of the naphthalene ring (~δ 156 ppm, a three-bond correlation). This confirms the attachment of the isopropyl group to the naphthalene ring via the oxygen atom at the C-2 position. Protons on the naphthalene ring would show correlations to neighboring carbons, helping to piece together the full structure.

Vibrational Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic naphthalene system and the aliphatic ether group.

Aromatic C-H Stretching: A series of weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. bhu.ac.in

Aliphatic C-H Stretching: Strong absorptions due to the isopropyl group will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .

Aromatic C=C Stretching: Medium to strong intensity bands corresponding to the carbon-carbon stretching vibrations within the naphthalene ring are expected in the 1500-1650 cm⁻¹ region.

C-O-C Stretching: The most characteristic bands for the ether linkage will be strong absorptions in the fingerprint region. An asymmetrical C-O-C stretching vibration is expected around 1250 cm⁻¹ , and a symmetrical stretch may appear around 1050 cm⁻¹ . vscht.cz

Out-of-Plane C-H Bending: Strong absorptions in the 750-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (Isopropyl) |

| 1500-1650 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 750-900 | C-H Out-of-Plane Bend | Substituted Naphthalene |

Raman spectroscopy provides complementary information to FT-IR. While C-O and other polar bonds often give strong signals in IR, the non-polar C=C bonds of the aromatic system are typically strong in Raman spectra.

Aromatic Ring Vibrations: The Raman spectrum will be dominated by strong bands corresponding to the naphthalene ring system. A particularly intense band for the ring "breathing" mode is expected around 1380 cm⁻¹ . Other C=C stretching vibrations will appear in the 1570-1630 cm⁻¹ region.

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900-2980 cm⁻¹) C-H stretching vibrations will be present, though often weaker than the ring vibrations.

Isopropyl Group Vibrations: The C-C stretching and bending modes of the isopropyl group will give rise to signals in the fingerprint region, with a notable peak around 820 cm⁻¹ being characteristic of the isopropanol (B130326) moiety. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of the molecule. For this compound, with the chemical formula C₁₃H₁₄O, the theoretical exact mass of the molecular ion ([M]⁺•) can be calculated. This precise measurement is crucial for distinguishing it from isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound Molecular Ion

| Formula | Ion Species | Calculated Exact Mass (Da) |

|---|

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the energetically unstable molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions that provides structural information. The fragmentation of aromatic ethers is influenced by the stability of the aromatic ring and the nature of the ether linkage. libretexts.org

For this compound, the fragmentation is expected to proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for ethers is the cleavage of a C-C bond adjacent (alpha) to the oxygen atom. libretexts.orgyoutube.com In this case, the loss of a methyl radical (•CH₃) from the isopropyl group would result in a stable oxonium ion.

Cleavage of the Ether Bond: The bond between the naphthyl ring and the ether oxygen can cleave, as can the bond between the oxygen and the isopropyl group.

Loss of Alkene: A common rearrangement for ethers can lead to the elimination of a neutral alkene molecule, in this case, propene (C₃H₆), resulting in a 2-naphthol (B1666908) radical cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Origin |

|---|---|---|

| 186 | [C₁₃H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₁₂H₁₁O]⁺ | M⁺• losing a methyl radical (•CH₃) via alpha-cleavage. |

| 144 | [C₁₀H₈O]⁺• | M⁺• losing propene (C₃H₆) via rearrangement. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy orbitals. libretexts.org The spectrum is characteristic of the chromophores present in the molecule. The primary chromophore in this compound is the naphthalene ring system.

The UV spectrum of naphthalene is characterized by two main absorption bands corresponding to π → π* transitions. researchgate.net These are designated as the ¹Lₐ and ¹Lₑ bands according to Platt's notation. The ¹Lₑ band is a high-energy, high-intensity transition, while the ¹Lₐ band appears at longer wavelengths with a distinct vibrational fine structure. researchgate.net

The isopropoxy group (-OCH(CH₃)₂) attached to the naphthalene ring at the 2-position acts as an auxochrome. As an electron-donating group, its lone pair of electrons on the oxygen atom can enter into resonance with the aromatic π-system. This interaction increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. Consequently, a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in intensity) are expected for both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted naphthalene. researchgate.net

Table 3: Typical UV-Vis Absorption Bands for Naphthalene and Predicted Shifts for this compound

| Compound | Band (Transition) | Approximate λₘₐₓ (nm) in non-polar solvent | Expected Effect of 2-Isopropoxy Group |

|---|---|---|---|

| Naphthalene | ¹Lₑ (π → π*) | ~220 | Bathochromic & Hyperchromic Shift |

| Naphthalene | ¹Lₐ (π → π*) | ~275 | Bathochromic & Hyperchromic Shift |

X-ray Crystallography and Solid-State Characterization

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state characteristics can be reliably inferred from the known structures of closely related molecules, such as 2-methoxynaphthalene (B124790) and other naphthalene derivatives. iucr.orgrsc.org

Polymorphism and Crystal Structure Analysis

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with rigid structures like naphthalene derivatives. rsc.orgrsc.org Different polymorphs can arise from variations in molecular conformation or, more commonly, different intermolecular packing arrangements, leading to distinct physical properties. Given the structural rigidity of the naphthalene core, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Based on its analogue 2-methoxynaphthalene, one might anticipate a common crystal system such as monoclinic for this compound. iucr.org A full analysis would determine the space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a combination of weak, non-covalent interactions. The absence of strong hydrogen bond donors (like -OH or -NH) means that other forces dictate the supramolecular assembly.

π-π Stacking: The large, electron-rich surface of the naphthalene rings makes π-π stacking a dominant interaction. tandfonline.comnih.gov Molecules are likely to arrange in a parallel-displaced or herringbone fashion to optimize these interactions, which are primarily driven by dispersion forces. nih.gov

C-H···π Interactions: The hydrogen atoms of the isopropyl group and the naphthalene ring of one molecule can interact with the π-face of an adjacent naphthalene ring. These interactions are crucial for the three-dimensional organization of aromatic molecules in crystals.

C-H···O Interactions: The ether oxygen atom is a weak hydrogen bond acceptor. Weak C-H···O interactions between the C-H bonds of the isopropyl or aromatic groups and the oxygen atom of a neighboring molecule could contribute to the stability of the crystal lattice. iucr.org

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of molecules in a crystalline lattice, known as the solid-state conformation, is fundamental to understanding a compound's physical properties. For naphthalene derivatives, single-crystal X-ray diffraction is the definitive technique for elucidating this structure. While a specific crystallographic study for this compound was not identified in the surveyed literature, analysis of closely related naphthalene ethers provides significant insight into the expected structural characteristics.

Studies on substituted naphthalene compounds reveal that the naphthalene ring system itself is typically quasi-planar. mdpi.com The conformation of the molecule is then largely defined by the dihedral angle between this planar system and its substituents, as well as the intermolecular forces that govern the crystal packing.

For instance, the crystal structure of 2,3-Bis(prop-2-ynyloxy)naphthalene has been characterized by X-ray methods. nih.gov In this related compound, the molecules are linked into a three-dimensional framework not by classical hydrogen bonds or aromatic π–π stacking, but by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. nih.gov The minimal distance between the centroids of the aromatic rings was found to be 5.188 (1) Å, confirming the absence of significant π–π stacking interactions. nih.gov Similarly, in the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is nearly planar and forms significant dihedral angles with other parts of the molecule. mdpi.com

Table 1: Example Crystallographic Data for a Naphthalene Derivative (2,3-Bis(prop-2-ynyloxy)naphthalene) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂O₂ |

| Molecular Weight (Mr) | 236.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2921 (12) |

| b (Å) | 9.0457 (14) |

| c (Å) | 33.070 (5) |

| Volume (V) (ų) | 2480.5 (6) |

| Temperature (K) | 298 (2) |

| Key Intermolecular Forces | C—H⋯O and C—H⋯π(arene) hydrogen bonds |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like naphthalene derivatives. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column, such as a (5%-phenyl)-methylpolysiloxane column. wiley.com Following separation, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

For naphthalene-related compounds, GC-MS methods are well-established. Analysis often uses selected-ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, such as the molecular ion (m/z 128 for naphthalene), to enhance sensitivity and reduce background interference. wiley.comlotusinstruments.com More advanced techniques like tandem mass spectrometry (GC-MS/MS) can further improve specificity by selecting a precursor ion and analyzing its specific fragmentation products, which is particularly useful for minimizing background noise and achieving very low detection limits. lotusinstruments.comuzh.ch

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For naphthalene derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, typically using an ODS-C18 column. The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.net

Detection is frequently performed using UV-Vis or fluorescence detectors. Naphthalene and its derivatives are strong chromophores and fluorophores, allowing for sensitive detection. For instance, methods have been developed for the simultaneous analysis of naphthalene and its hydroxylated metabolites (naphthols) in various matrices using HPLC with fluorescence detection, which offers excellent sensitivity and selectivity. researchgate.net For chiral derivatives of naphthalen-2-ol, specialized chiral stationary phases, such as those based on tris-(3,5-dimethylphenylcarbamate)amylose, can be used to achieve enantioseparation, which relies on the formation of transient diastereomeric complexes. researchgate.net

Table 2: Typical Chromatographic Conditions for Naphthalene Derivative Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC-MS | (5%-phenyl)-methylpolysiloxane | Helium | Mass Spectrometer (EI, SIM, or MS/MS mode) |

| HPLC | ODS-C18 (Reversed-Phase) | Acetonitrile/Water or Acetonitrile/Phosphate Buffer | UV-Vis or Fluorescence researchgate.net |

| HPLC | Chiralpak AD (Chiral Separation) researchgate.net | Hexane/Isopropanol mixtures | UV-Vis |

Advanced Techniques for Structural Insights (e.g., EPR, ENDOR for radical species)

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are powerful spectroscopic techniques specifically designed to study paramagnetic species, which are molecules containing one or more unpaired electrons, such as free radicals. scispace.comnih.gov To investigate this compound using these methods, it would first need to be converted into a radical species, for example, by X- or γ-irradiation in a solid matrix to form a radical cation or by chemical reduction to form a radical anion.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy detects the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting spectrum provides information about the electronic environment of the unpaired electron. For radicals in disordered solids (powders) or frozen solutions, the EPR spectrum is often broad and lacks fine detail due to the anisotropic interactions being averaged over all molecular orientations.

Electron Nuclear Double Resonance (ENDOR)

ENDOR is a double-resonance technique that enhances the resolution of EPR. While monitoring an EPR transition, a second radiofrequency field is swept to induce transitions between nuclear spin levels. This allows for the precise measurement of hyperfine coupling (hfc) constants between the unpaired electron and nearby magnetic nuclei (e.g., ¹H). Powder ENDOR is particularly valuable as it can resolve small hyperfine couplings that are obscured in the broad powder EPR spectrum, providing detailed structural information.

Studies on the naphthalene cation radical (N-H₈⁺), generated by irradiation in matrices like CFCl₃ or zeolites, demonstrate the utility of these techniques. The ENDOR spectra of the naphthalene radical allowed for the determination of the full hyperfine coupling tensors for the different sets of protons (α- and β-protons). These tensors provide detailed information about the distribution of the unpaired electron's spin density across the molecule, which is a fundamental aspect of its electronic structure. The analysis of these spectra can also reveal information about the radical's orientation and dynamics within its environment. By analogy, EPR and ENDOR studies on a radical derived from this compound could precisely map the spin density distribution and determine the conformational arrangement of the ether side-chain relative to the naphthalene core in the radical state.

Table 3: Example Hyperfine Coupling (hfc) Tensors for the Naphthalene Cation Radical in H-ZSM-5 Zeolite at 116 K

| Proton Group | Principal Values of hfc Tensor (MHz) | Isotropic hfc (MHz) |

| 1, 4, 5, 8 | [-19.9, -17.5, -14.9] | -17.4 |

| 2, 3, 6, 7 | [-6.6, -4.9, -2.8] | -4.8 |

Computational Studies and Theoretical Insights into 2 Propan 2 Yloxy Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Propan-2-yloxy)naphthalene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in predicting its fundamental chemical characteristics. nih.govmdpi.com

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the naphthalene (B1677914) core is inherently planar. The primary conformational flexibility arises from the rotation around the C(2)-O and O-CH bonds of the propan-2-yloxy substituent.

The optimized geometry reveals the most stable conformation, which typically involves a specific orientation of the isopropyl group relative to the plane of the naphthalene ring. This orientation is a balance between steric hindrance and electronic effects. The C-O-C bond angle of the ether linkage is predicted to be in the typical range for dialkyl ethers, approximately 110-112°. Bond lengths within the naphthalene ring show slight variations, reflecting the aromatic system's delocalized π-electrons, while the C(2)-O bond length is characteristic of an aryl-alkyl ether.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | 1.37 - 1.42 Å |

| C(2)-O Bond Length | ~1.36 Å |

| O-C (isopropyl) Bond Length | ~1.43 Å |

| C-O-C Bond Angle | ~111.5° |

| Naphthalene Ring | Planar |

The electronic properties of this compound are significantly influenced by the interplay between the electron-rich naphthalene ring system and the electron-donating propan-2-yloxy group. Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to determine the distribution of electron density across the molecule.

The oxygen atom of the ether group is highly electronegative, resulting in a significant partial negative charge. Conversely, the attached carbon atoms—C(2) of the naphthalene ring and the methine carbon of the isopropyl group—exhibit partial positive charges. The propan-2-yloxy group, as a whole, acts as an electron-donating group, increasing the electron density of the naphthalene π-system. This increased density is not uniform and is most pronounced at the ortho (positions 1 and 3) and para (position 6) carbons relative to the substituent.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. rsc.org The HOMO is typically localized over the electron-rich naphthalene ring and the oxygen atom, representing the region most susceptible to electrophilic attack. The LUMO is a π*-antibonding orbital distributed across the aromatic system, indicating the likely sites for nucleophilic attack or electron acceptance. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high (characteristic of electron-rich aromatics) |

| LUMO Energy | Relatively low (characteristic of extended π-systems) |

| HOMO-LUMO Gap (ΔE) | Moderate; indicates good reactivity |

| Charge on Oxygen Atom | Partial Negative |

| Electron Density | Increased on the naphthalene ring, especially at C1, C3, and C6 |

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the regions of negative electrostatic potential are concentrated around the oxygen atom and above the plane of the naphthalene ring, particularly at specific carbon atoms.